6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H10N4S2 and its molecular weight is 310.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
6-Amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylpyridine-3-carbonitrile and its derivatives are primarily utilized in the field of chemical synthesis. They serve as 'privileged scaffolds' due to their potential in forming biologically active compounds. The compound has been involved in various chemical reactions, producing a range of products with possible pharmaceutical and biological applications. For instance, a study highlighted the reaction of a similar compound with different reagents leading to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines (Ahmed et al., 2002). Another research demonstrated the synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, shedding light on the compound's significance in pharmaceutical and medicinal research (Grigor’ev et al., 2015).
Biocidal Properties
Derivatives of this compound have been studied for their biocidal properties. A study synthesized 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile and found that it exhibited excellent biocidal properties in certain cases (Youssef & Omar, 2007).
Anticancer Properties
Compounds synthesized from this chemical scaffold have been evaluated for their potential anticancer properties. A study reported the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives and evaluated their in-vitro anticancer activities, demonstrating significant results against various human tumor cell lines (Tiwari et al., 2016).
Spectroscopic and Structural Investigations
The compound and its derivatives have also been a subject of spectroscopic and structural studies. For example, a study conducted spectroscopic and structural investigations on 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, providing insights into its spectral and structural properties through computational and experimental approaches (Kumar et al., 2020).
Properties
IUPAC Name |
6-amino-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S2/c16-7-10-6-11(13(17)19-14(10)20)15-18-12(8-21-15)9-4-2-1-3-5-9/h1-6,8H,(H3,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDFSMCYEBZRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(NC(=S)C(=C3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.